molecular formula C14H17ClN6OS B3452044 1-(4-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine

1-(4-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine

Cat. No. B3452044
M. Wt: 352.8 g/mol
InChI Key: YZYSRXHLUGAKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Mechanism of Action

1-(4-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine binds to the active site of BTK and inhibits its activity. This leads to downstream inhibition of B-cell receptor signaling and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity, without affecting other kinases in the same family. This specificity is important, as it reduces the risk of off-target effects. In addition, this compound has also been shown to have good oral bioavailability and pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine in lab experiments include its specificity for BTK, its good oral bioavailability, and its pharmacokinetic properties. However, one limitation of using this compound is that it may not be effective in all B-cell malignancies, as some tumors may have developed resistance to BTK inhibition.

Future Directions

1. Combination therapy: 1-(4-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine may be used in combination with other targeted therapies to improve efficacy and overcome resistance.
2. Biomarker identification: Biomarkers may be identified to predict response to this compound and guide patient selection.
3. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of B-cell malignancies, and further studies are needed to determine its safety and efficacy in humans.
4. Development of second-generation inhibitors: The development of second-generation BTK inhibitors with improved potency and selectivity may further improve the treatment of B-cell malignancies.

Scientific Research Applications

1-(4-chlorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}piperazine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies.

properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6OS/c1-19-14(16-17-18-19)23-10-13(22)21-8-6-20(7-9-21)12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYSRXHLUGAKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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